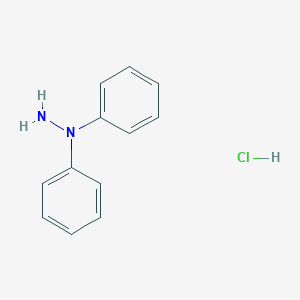

1,1-Diphenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5937. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Phenylhydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1-diphenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUDWFNUOXEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

530-50-7 (Parent) | |

| Record name | N,N-Diphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029913 | |

| Record name | 1,1-Diphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to greyish-white solid; [Merck Index] Grey powder; [Alfa Aesar MSDS] | |

| Record name | 1,1-Diphenylhydrazine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-47-2 | |

| Record name | Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Diphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diphenylhydrazinium(1+) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8100CBZ4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diphenylhydrazine Hydrochloride: Properties, Applications, and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylhydrazine hydrochloride, also known as N,N-Diphenylhydrazinium chloride, is a significant chemical compound widely utilized as a pharmaceutical intermediate and a versatile reagent in fine chemical synthesis.[1] With the CAS number 530-47-2, this molecule serves as a critical building block in the creation of complex active pharmaceutical ingredients (APIs) and other specialty chemicals, such as dyes and agrochemicals.[1] Its utility in drug discovery and production is rooted in its distinct chemical structure, which allows for its participation in a variety of synthetic reactions.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and safe handling, offering a technical resource for professionals in the scientific community.

Core Chemical and Physical Properties

This compound is a blue-gray or white to pale gray crystalline solid.[1][2] Its hydrochloride form enhances its stability and solubility in aqueous solutions, a feature that is highly advantageous for a range of chemical reactions.[1][3] The compound's physical and chemical characteristics are crucial for its effective application in laboratory and industrial settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 530-47-2 | [1][4] |

| Molecular Formula | C₁₂H₁₃ClN₂ | [1][5] |

| Molecular Weight | 220.70 g/mol | [1][2] |

| Appearance | White to dark green or blue-gray powder/crystal | [6] |

| Melting Point | 162-166 °C (with decomposition) | [1][7] |

| Boiling Point | 330 °C at 760 mmHg | [1] |

| Density | 1.143 g/cm³ | [1] |

| Flash Point | 180.5 °C | [1] |

| Solubility | Soluble in water and other polar solvents.[1][3] | [1][3] |

| IUPAC Name | 1,1-diphenylhydrazine;hydrochloride | [2] |

Spectroscopic and Analytical Characterization

Definitive identification of this compound is achieved through various spectroscopic methods. While specific spectra for the hydrochloride salt are available through chemical suppliers and databases, the analysis often focuses on the parent compound, 1,1-Diphenylhydrazine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. The ¹H NMR spectrum of the free base, 1,1-Diphenylhydrazine, would show characteristic signals for the aromatic protons and the amine proton.[8]

-

Infrared (IR) Spectroscopy : IR spectra reveal key functional groups. For this compound, characteristic peaks would correspond to N-H and C-N stretching, as well as aromatic C-H and C=C vibrations.[2]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.[2]

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a nucleophile and a precursor in organic synthesis. The free base, 1,1-diphenylhydrazine, can be easily liberated from its hydrochloride salt by treatment with a mild base.[9] This is a common initial step in many synthetic procedures.

Key Applications:

-

Pharmaceutical Intermediates : It is a foundational component in the synthesis of various APIs, leveraging its reactive hydrazine moiety to build more complex molecular architectures.[1]

-

Fine Chemicals : Its application extends to the production of dyes, agrochemicals, and other specialized chemicals where high purity and consistent quality are essential.[1]

-

Analytical Chemistry : Hydrazine derivatives are often used to create hydrazones from aldehydes and ketones, which can be useful for the detection, quantification, and characterization of these carbonyl compounds.

-

Hole-Transporting Materials : The derivative N,N-Diphenylhydrazine hydrochloride is specifically used in the synthesis of hole-transporting hydrazones, indicating its relevance in materials science and electronics.[10]

A common workflow for utilizing this compound in a synthesis is depicted below. This process highlights the initial liberation of the free base, which is often the rate-limiting and crucial first step for subsequent reactions.

Caption: General workflow for using this compound in synthesis.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[4]

Hazard Identification:

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin Corrosion/Irritation : Causes skin irritation and potentially severe skin burns and eye damage.[2][4]

-

Respiratory Irritation : May cause respiratory irritation.[4]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

-

Avoid breathing dust.[6]

-

Wash hands thoroughly after handling.[6]

-

In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical attention.[12]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]

-

Keep away from incompatible materials such as strong oxidizing agents.[13]

Experimental Protocol: Liberation of the Free Base

This protocol provides a standard method for generating the free base, 1,1-diphenylhydrazine, from its hydrochloride salt for use in subsequent synthetic steps.

Materials:

-

This compound

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flask

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution : Weigh the desired amount of this compound and dissolve it in a minimal amount of deionized water or an appropriate organic solvent in an Erlenmeyer flask.

-

Neutralization : Slowly add a saturated aqueous solution of sodium bicarbonate to the dissolved hydrazine salt with stirring. Continue addition until effervescence ceases, indicating that the hydrochloric acid has been fully neutralized. The pH of the aqueous layer should be basic (pH > 8).

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent, such as ethyl acetate.[9] The free base is more soluble in the organic layer.

-

Combine and Dry : Combine the organic extracts in a clean flask. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate to remove residual water.[9]

-

Filtration and Concentration : Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 1,1-diphenylhydrazine free base, which can then be used directly in the next synthetic step.[9]

-

Validation : The purity of the obtained free base can be confirmed by thin-layer chromatography (TLC) or NMR spectroscopy before proceeding.

This self-validating protocol ensures the complete conversion to the reactive free base, which is essential for the success of subsequent reactions.

Conclusion

This compound is a compound of considerable industrial and academic importance. Its value as a stable precursor to the reactive 1,1-diphenylhydrazine free base makes it a cornerstone in the synthesis of pharmaceuticals and fine chemicals. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for its safe and effective use in research and development.

References

- Exploring this compound: Properties and Applications. (n.d.).

- This compound - Solubility of Things. (n.d.).

- This compound | 530-47-2. (n.d.). TCI EUROPE N.V.

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- 530-47-2 | this compound. (n.d.). AiFChem.

- This compound, 98%. (n.d.). Fisher Scientific.

- Hydrazine, 1,1-diphenyl-, hydrochloride (1:1). (n.d.). PubChem.

- This compound 530-47-2. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound, 98% 100 g. (n.d.). Thermo Scientific Chemicals.

- Hydrazine, 1,1-diphenyl-, hydrochloride. (2024). ChemBK.

- N,N-Diphenylhydrazine hydrochloride 97. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- 1,1-DIPHENYLHYDRAZINE. (2025). ChemicalBook.

- Hydrazine, 1,1-diphenyl-, hydrochloride. (n.d.). PubChem.

- Safety Data Sheet: Phenylhydrazine hydrochloride. (n.d.). Carl ROTH.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- 1,1-DIPHENYLHYDRAZINE(530-50-7) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. innospk.com [innospk.com]

- 2. Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | C12H13ClN2 | CID 10738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound | 530-47-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. 1,1-DIPHENYLHYDRAZINE(530-50-7) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 530-47-2 | this compound - AiFChem [aifchem.com]

- 11. N,N-二苯肼盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. 1,1-DIPHENYLHYDRAZINE | 530-50-7 [chemicalbook.com]

An In-Depth Technical Guide to 1,1-Diphenylhydrazine Hydrochloride (CAS 530-47-2): Properties, Applications, and Methodologies for the Research Professional

Abstract

This technical guide provides a comprehensive overview of 1,1-Diphenylhydrazine hydrochloride (CAS 530-47-2), a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. The document delves into its fundamental physicochemical properties, solubility characteristics, and analytical identification methods. Core applications in drug discovery, organic synthesis, and materials science are explored, supported by generalized experimental protocols that emphasize methodological rationale. This guide is designed to serve as an essential resource for researchers, chemists, and drug development professionals, offering field-proven insights into the safe handling, storage, and utilization of this versatile compound, while also addressing the current toxicological landscape.

Section 1: Introduction and Core Significance

This compound, also known by synonyms such as N,N-Diphenylhydrazine hydrochloride, is a chemical compound that serves as a fundamental building block in advanced chemical synthesis.[1] Its unique molecular structure makes it an indispensable precursor in the creation of complex active pharmaceutical ingredients (APIs) and a variety of fine chemicals.[2][3] While hydrazine derivatives have a rich history, particularly in the development of dyes, the modern significance of this compound is firmly rooted in its role as a versatile pharmaceutical intermediate.[3][4] The growing complexity of drug molecules and the continuous demand for novel specialty chemicals underscore the expanding relevance of high-purity, reliable intermediates like this compound.[1] This guide aims to provide a detailed technical framework for its effective and safe use in a research and development setting.

Section 2: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and analysis. This compound is typically a blue-gray or white to greyish-white solid at room temperature.[1][5] Its key properties are summarized below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 530-47-2 | [1][5][6] |

| Molecular Formula | C₁₂H₁₃ClN₂ | [1][5] |

| Molecular Weight | 220.70 g/mol | [5][7] |

| Appearance | Blue-gray or white to greyish-white solid | [1][5] |

| Melting Point | 162-166°C (with decomposition) | [1][6] |

| Boiling Point | 330°C at 760 mmHg | [1][6] |

| Density | 1.143 g/cm³ | [1] |

| IUPAC Name | 1,1-diphenylhydrazine;hydrochloride | [5] |

| InChI Key | MIVUDWFNUOXEJM-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)N.Cl | [5] |

Solubility Profile

A significant practical advantage of this compound is its solubility. As a hydrochloride salt, its ionic nature renders it generally soluble in water.[4] It also exhibits good solubility in other polar solvents, which simplifies its integration into various reaction systems, particularly aqueous-based ones.[2][4] The solubility can be influenced by process parameters; like many salts, its solubility in a given solvent is likely to increase with temperature.[4] Furthermore, as a hydrochloride salt of a weak base, its solubility is pH-dependent and is typically enhanced in acidic conditions.[4]

Analytical Characterization

Identity and purity confirmation are critical. Standard analytical techniques for characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the two phenyl rings and the amine protons.

-

Infrared (IR) Spectroscopy: FTIR analysis helps identify functional groups. Key absorbances would be expected for N-H stretching, C-N stretching, and aromatic C-H and C=C bonds.[5]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the parent compound (1,1-diphenylhydrazine) following deprotonation and ionization.

Section 3: Synthesis and Purification

While large-scale manufacturing processes are proprietary, a laboratory-scale synthesis of the hydrochloride salt is straightforward, typically involving the reaction of the free base, 1,1-diphenylhydrazine, with hydrochloric acid.

Synthetic Strategy Workflow

Caption: General workflow for the synthesis and purification of this compound.

Protocol: Purification via Recrystallization

This protocol is a self-validating system; successful execution yields high-purity crystals, confirmed by sharp melting point and clean analytical spectra.

-

Rationale: The choice of solvent system is critical. A system in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures is ideal. For salts, a polar solvent mixture like ethanol/water is often effective.[8]

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot aqueous ethanol (e.g., 90% EtOH). The addition of a few drops of concentrated HCl can suppress hydrolysis and improve solubility.[8]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes to adsorb impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the same solvent system used for recrystallization), and dry under vacuum.

Section 4: Core Applications in Research and Development

The utility of this compound spans multiple domains of chemical science, driven by its reactive hydrazine moiety.

-

Pharmaceutical Intermediate: This is its primary application.[1] It serves as a key starting material or intermediate in the synthesis of a wide array of APIs, enabling the construction of nitrogen-containing heterocyclic rings and other complex molecular scaffolds that are common in modern medicines.[1][2]

-

Fine Chemical Synthesis: Beyond pharmaceuticals, it is integral to the production of high-purity specialty chemicals, including certain dyes and agrochemicals, showcasing its broad utility.[1][2]

-

Materials Science: In a more specialized application, it has been used in the synthesis of hole-transporting materials, such as specific N,N-diphenylhydrazones, which are of interest in organic electronics.[7]

-

Organic Synthesis Reagent: Its chemical properties make it a versatile building block in various organic reactions and coupling processes.[2][4]

Diagram: Application Pathways

Caption: The central role of 1,1-Diphenylhydrazine HCl leading to diverse applications.

Section 5: Experimental Protocols and Methodologies

The following protocols provide a framework for common laboratory operations involving this compound.

Protocol 1: General Procedure for Hydrazone Formation

Hydrazone synthesis is a cornerstone reaction for this class of compounds. This protocol explains the causality behind each step.

-

Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone starting material (1.0 equivalent) in a suitable solvent like ethanol or methanol.

-

Reagent Addition: Add a solution of this compound (1.0-1.1 equivalents) in the same solvent. The slight excess of the hydrazine ensures complete consumption of the often more valuable carbonyl compound.

-

Catalysis: Add a catalytic amount of acid (e.g., a few drops of acetic acid or HCl). Causality: The reaction is acid-catalyzed. The initial protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

-

Workup and Isolation: Upon completion, cool the mixture. The product hydrazone may precipitate directly and can be collected by filtration. Alternatively, remove the solvent under reduced pressure, and purify the residue by recrystallization or column chromatography.

Protocol 2: Framework for Quantitative Analysis via UV-Vis Spectrophotometry

This protocol outlines the development of a validated method for quantifying the compound, adapted from methodologies for similar chemicals.[9][10]

Caption: Workflow for developing a quantitative UV-Vis spectrophotometry method.

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of a suitable solvent (e.g., 0.1 M HCl) in a Class A volumetric flask.[9] Rationale: Using a dilute acid solution ensures the compound remains in its protonated, soluble form, preventing precipitation and ensuring stability.

-

Standard Curve Generation: Prepare a series of working standards by serially diluting the stock solution. This creates a range of known concentrations that will bracket the expected concentration of unknown samples.[9]

-

Spectrophotometric Analysis: Determine the wavelength of maximum absorbance (λmax) by scanning one of the standards. Measure the absorbance of each standard at this λmax.

-

Linear Regression: Plot absorbance versus concentration. The data should yield a straight line that passes through the origin. A coefficient of determination (R²) of >0.99 is typically required to demonstrate linearity.

-

Quantification of Unknowns: Measure the absorbance of the unknown sample (prepared in the same solvent) and use the equation of the line from the standard curve to calculate its concentration. Trustworthiness: This method is self-validating. The linearity of the calibration curve (R² value) and the analysis of quality control samples confirm the method's accuracy and reliability for the intended purpose.

Section 6: Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions.[5][11]

Table 2: GHS Hazard Information

| Hazard Statement | Code(s) | Description | Reference(s) |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [5] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [5] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. | [11] |

| Target Organ Toxicity | H335 | May cause respiratory irritation. | [5][11] |

Safe Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][11] Work in a well-ventilated chemical fume hood to avoid inhalation of dust.[11]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][11] The compound is noted to be air-sensitive, hygroscopic, and light-sensitive; therefore, storage under an inert gas (e.g., argon or nitrogen) is recommended for long-term integrity.

-

Spills and Disposal: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste in accordance with local, state, and federal regulations.

Toxicological Profile

The toxicological data for 1,1-diphenylhydrazine is limited, with most available information pertaining to its isomer, 1,2-diphenylhydrazine.[8][12] However, the available data indicates significant hazards.[5] The mechanism of toxicity is not well understood, but it is theorized that some toxic effects could be due to its metabolites, such as aniline and azobenzene, which are known carcinogens.[8][12] The parent compound, diphenylhydrazine, has a very short half-life in water (less than 15 minutes), likely due to rapid oxidation.[8] Given the hazards, all exposure routes should be minimized through engineering controls and proper use of PPE.

Section 7: Conclusion and Future Outlook

This compound (CAS 530-47-2) is a high-value chemical intermediate with established importance and growing demand in the pharmaceutical and fine chemical sectors.[1] Its versatility as a synthetic building block ensures its continued relevance in the development of novel drugs and materials. As synthetic chemistry evolves, the need for reliable, high-purity intermediates will continue to expand, positioning compounds like this compound as critical enablers of innovation. Adherence to rigorous safety protocols and a deep understanding of its chemical properties, as outlined in this guide, are essential for harnessing its full potential in the laboratory and beyond.

Section 8: References

-

Exploring this compound: Properties and Applications. (n.d.). Retrieved from

-

This compound - Solubility of Things. (n.d.). Retrieved from

-

This compound: Essential Pharmaceutical Intermediate and Fine Chemical Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from

-

Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | C12H13ClN2. (n.d.). PubChem. Retrieved from

-

Hydrazine, 1,1-diphenyl-, hydrochloride. (2024). ChemBK. Retrieved from

-

SAFETY DATA SHEET. (2025). Retrieved from

-

The Indispensable Role of this compound in Pharmaceutical Development. (2026). Retrieved from

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from

-

This compound 530-47-2. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved from

-

1,1-DIPHENYLHYDRAZINE | 530-50-7. (2025). ChemicalBook. Retrieved from

-

Hydrazine, 1,1-diphenyl-, hydrochloride | C12H13ClN2 | CID 34662. (n.d.). PubChem. Retrieved from

-

N,N-Diphenylhydrazine hydrochloride 97 530-47-2. (n.d.). Sigma-Aldrich. Retrieved from

-

Phenylhydrazine 3518 | niosh. (n.d.). CDC. Retrieved from

-

N,N-Diphenylhydrazine hydrochloride 97 530-47-2 Peer Reviewed Papers. (n.d.). Sigma-Aldrich. Retrieved from

-

Analytical Method. (n.d.). Keika Ventures. Retrieved from

-

What is the Mechanism of Toxicity of Diphenylhydrazine? (n.d.). Guidechem. Retrieved from

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | C12H13ClN2 | CID 10738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. N,N-Diphenylhydrazine hydrochloride 97 530-47-2 [sigmaaldrich.com]

- 8. 1,1-DIPHENYLHYDRAZINE | 530-50-7 [chemicalbook.com]

- 9. cdc.gov [cdc.gov]

- 10. Analytical Method [keikaventures.com]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [wap.guidechem.com]

1,1-Diphenylhydrazine hydrochloride molecular weight

An In-Depth Technical Guide to 1,1-Diphenylhydrazine Hydrochloride

Introduction

This compound (CAS No: 530-47-2) is a significant chemical intermediate, recognized for its role as a versatile building block in advanced organic synthesis.[1][2] Presented typically as a blue-gray or white crystalline solid, this compound is foundational in the development of a wide array of specialized molecules.[3][4] Its primary utility is found in the pharmaceutical sector, where it serves as a crucial precursor for the synthesis of various Active Pharmaceutical Ingredients (APIs).[3] Beyond pharmaceuticals, its application extends to the fine chemicals industry, contributing to the production of dyes, agrochemicals, and other high-purity specialty chemicals.[1] This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals, detailing the compound's core properties, synthesis, analytical validation, applications, and safety protocols.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of its effective application in research and development. The molecular weight, a fundamental quantitative property, dictates stoichiometric calculations in synthesis, while other physical characteristics influence reaction conditions, purification methods, and storage protocols.

The molecular formula for this compound is C₁₂H₁₃ClN₂.[3][4][5] Based on this, the molecular weight is calculated to be approximately 220.70 g/mol .[4][6][7]

Molecular Structure of this compound

Caption: Workflow for synthesis and purification.

Section 3: Analytical Characterization and Quality Control

A self-validating analytical workflow is crucial for confirming the identity, structure, and purity of the synthesized this compound. This is achieved by combining orthogonal analytical techniques, where each method provides complementary information.

Methodologies for Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies functional groups present in the molecule. For this compound, key expected absorptions include:

-

N-H stretching: Broad bands in the 2700-3100 cm⁻¹ region, characteristic of the ammonium salt (N⁺-H₃).

-

C-H stretching (aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Absorptions in the 1250-1350 cm⁻¹ region. The presence of the broad N-H stretch and the absence of a sharp N-H bend around 1600 cm⁻¹ (from a free -NH₂) helps confirm the hydrochloride salt's formation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include complex multiplets in the aromatic region (~7.0-7.5 ppm) corresponding to the ten protons of the two phenyl rings. A broad, exchangeable singlet for the -N⁺H₃ protons would be expected further downfield. Integration of these regions should yield a 10:3 ratio.

-

¹³C NMR: Shows the number of unique carbon environments. Multiple signals would be expected in the aromatic region (110-150 ppm), with the carbon atoms directly attached to the nitrogen appearing at the lower field end of this range.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid to ensure protonation and good peak shape).

-

Detection: UV detector set to a wavelength where the phenyl rings absorb strongly (e.g., 254 nm).

-

Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

-

-

Titrimetry (Argentometric Titration): This classic method provides a highly accurate quantification of the chloride content, thereby confirming the stoichiometry of the hydrochloride salt.

-

Protocol:

-

Accurately weigh a sample of the compound and dissolve it in deionized water.

-

Add a few drops of potassium chromate indicator.

-

Titrate against a standardized solution of silver nitrate (AgNO₃).

-

The endpoint is the first appearance of a permanent reddish-brown precipitate (silver chromate), which forms after all chloride has precipitated as white silver chloride (AgCl).

-

The percentage of chloride can be calculated and compared to the theoretical value (16.06%).

-

-

Analytical Quality Control Workflow

Caption: A multi-technique workflow for quality control.

Section 4: Applications in Research and Development

The utility of this compound stems from its reactive hydrazine moiety, which is attached to a sterically bulky and electronically influential diphenylamino group. This structure makes it a valuable intermediate.

-

Pharmaceutical Intermediates: This is the compound's primary application. [3]It serves as a key starting material in multi-step syntheses of APIs. The hydrazine group can be used to construct heterocyclic rings (e.g., pyrazoles, indazoles) which are common scaffolds in modern medicinal chemistry. [1]* Fine Chemical Production: Its versatility is leveraged in the creation of specialty chemicals. In the dye industry, hydrazine derivatives are used to synthesize azo dyes. It also finds use in the agrochemical sector for developing new pesticides and herbicides. [1][3]* Analytical Reagent: It is used as a chemical reagent for the detection and derivatization of certain carbohydrates, such as arabinose and lactose. [4]The reaction with the aldehyde or ketone group of the sugar forms a stable hydrazone, which can be easily characterized.

Role as a Chemical Building Block

Caption: Applications as a versatile chemical intermediate.

Section 5: Safety, Handling, and Storage

Due to its classification as a hazardous substance, strict adherence to safety protocols is mandatory when working with this compound. [4][8] Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [4] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [4]|

Safe Handling Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [8]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [8]* Contact Avoidance: Avoid all direct contact with skin and eyes. Do not breathe dust. [8]In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Housekeeping: Prevent dust generation and accumulation. Use wet cleaning or a HEPA-filtered vacuum for cleanup; do not dry sweep.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [3][8]* Incompatibilities: Keep away from strong oxidizing agents, as contact can lead to vigorous or explosive reactions. [8][9]* Stability: The compound is stable under recommended storage conditions. [3][8]* Hazardous Decomposition: Upon thermal decomposition, it may release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. [8]

Conclusion

This compound is a chemical of significant value to the pharmaceutical and fine chemical industries. Its utility is defined by its precise molecular weight of 220.70 g/mol and a reactive chemical nature that allows it to serve as a versatile synthetic building block. A thorough understanding of its physicochemical properties, coupled with robust protocols for its synthesis, purification, and analytical validation, is essential for its effective and safe utilization. By adhering to the rigorous scientific and safety guidelines outlined in this document, researchers and developers can confidently leverage this compound to advance their projects in drug discovery and materials science.

References

- Exploring this compound: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- This compound: Essential Pharmaceutical Intermediate and Fine Chemical Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Hydrazine, 1,1-diphenyl-, hydrochloride (1:1). (n.d.). PubChem, National Center for Biotechnology Information.

- This compound. (n.d.). Solubility of Things.

- SAFETY DATA SHEET: this compound. (2025). Fisher Scientific.

- Hydrazine, 1,1-diphenyl-, hydrochloride. (2024). ChemBK.

- This compound. (n.d.). precisionFDA.

- The Indispensable Role of this compound in Pharma. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound, 98%. (n.d.). Thermo Scientific Chemicals.

Sources

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. innospk.com [innospk.com]

- 4. Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | C12H13ClN2 | CID 10738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A11289.22 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. N,N-Diphenylhydrazine hydrochloride 97 530-47-2 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. 1,1-DIPHENYLHYDRAZINE | 530-50-7 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1,1-Diphenylhydrazine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-diphenylhydrazine hydrochloride (CAS No: 530-47-2), a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document delves into the qualitative and theoretical solubility of this compound in aqueous and organic media, outlines the critical factors influencing its dissolution, and presents a detailed, field-proven experimental protocol for accurate solubility determination. The methodologies described herein are designed to ensure scientific rigor and reproducibility, empowering researchers to confidently assess the solubility profile of this compound in various solvent systems relevant to drug development and chemical manufacturing.

Introduction: The Significance of this compound

This compound is a versatile chemical intermediate with significant applications in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Its molecular structure, featuring a hydrazine moiety with two phenyl group substituents, makes it a valuable building block in the creation of complex organic molecules. The hydrochloride salt form enhances its stability and handling properties compared to the free base. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This guide serves as a practical resource for scientists and engineers working with this compound, providing both theoretical insights and actionable experimental procedures.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 530-47-2 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₃ClN₂ | [4] |

| Molecular Weight | 220.70 g/mol | [4] |

| Appearance | White to pale gray or gray powder/solid | [6] |

| Melting Point | 162-166 °C (with decomposition) | [1] |

| Physical State | Solid at room temperature | [7] |

These properties, particularly its ionic character as a hydrochloride salt, are key determinants of its solubility in various solvents.

Solubility Profile: A Qualitative and Mechanistic Overview

While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, its general solubility characteristics can be inferred from its chemical structure and the properties of hydrochloride salts.

Aqueous Solubility

This compound is generally considered soluble in water.[7] This is primarily attributed to its ionic nature. In an aqueous environment, the hydrochloride salt dissociates, forming the 1,1-diphenylhydrazinium cation and a chloride anion. These ions can then interact favorably with the polar water molecules through ion-dipole interactions, leading to dissolution.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is largely dictated by the polarity of the solvent. It is expected to exhibit good solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents. The presence of the hydrochloride group enhances its affinity for polar solvents that can stabilize the charged species. Conversely, its solubility is expected to be limited in nonpolar solvents like hexane and toluene, as these solvents cannot effectively solvate the ionic components of the molecule.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors:

-

Temperature: For most solid solutes, including this compound, solubility in a liquid solvent tends to increase with temperature.[7] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

-

pH: As a hydrochloride salt of a weak base, the pH of the aqueous solution significantly impacts its solubility.[7] In acidic conditions (low pH), the equilibrium favors the protonated, more soluble form of the hydrazine derivative. As the pH increases and becomes more alkaline, the free base form of 1,1-diphenylhydrazine may precipitate out of the solution, as it is generally less soluble in water than its salt form.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. At this point, the concentration of the dissolved solute in the supernatant is measured, which represents the equilibrium solubility.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., deionized water, methanol, ethanol, isopropanol, acetone)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., 5 mL). The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the concentration of the saturated solution and the dilutions performed.

-

Safety Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It can also cause skin irritation and serious eye damage. Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound. While quantitative data is sparse in the literature, a strong understanding of its solubility behavior can be derived from its physicochemical properties as a hydrochloride salt. The detailed experimental protocol provided herein offers a robust framework for researchers to determine the precise solubility of this important chemical intermediate in various solvent systems, thereby facilitating its effective use in research, development, and manufacturing.

References

- Solubility of Things. (n.d.). This compound.

- Mole, J., Box, K., & Comer, J. (n.d.). Measuring the solubility of salts of basic drugs without first creating the salts. Sirius Analytical.

- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines.

- Serajuddin, A. T. M. (2007). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 24(4), 627-638.

- de Campos, V. E. B., & de Campos, L. M. M. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 53(1).

- ChemBK. (n.d.). Hydrazine, 1,1-diphenyl-, hydrochloride.

- Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(4), 447-456.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed, 22686294.

- Keika Ventures. (n.d.). Analytical Method for Phenylhydrazine.

- Chemical Abstracts Service. (n.d.). CAS RN 530-47-2.

- PubChem. (n.d.). Hydrazine, 1,1-diphenyl-, hydrochloride (1:1).

- Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329-354.

- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.

- Li, Y., et al. (2019). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 11(33), 4276-4282.

Sources

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | C12H13ClN2 | CID 10738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 530-47-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. A11289.22 [thermofisher.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Melting Point of 1,1-Diphenylhydrazine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the melting point of 1,1-diphenylhydrazine hydrochloride (CAS 530-47-2). It addresses the notable discrepancies in reported values and offers a robust framework for its accurate determination and interpretation. This document is intended for professionals in research and development who require a deep understanding of the physicochemical properties of this compound.

The Challenge: Deconstructing the Discrepancies in Reported Melting Points

A review of chemical literature and supplier specifications reveals a significant variation in the reported melting point of this compound. This ambiguity presents a considerable challenge for scientists relying on this physical constant for identification and quality control.

| Reported Melting Point Range | Observations | Potential Rationale |

| 162-166 °C | With decomposition[1][2] | This higher range likely represents the melting point of a pure, anhydrous sample, which coincides with its thermal decomposition. |

| 165-170 °C | With decomposition | Similar to the above, this range suggests that melting and decomposition are closely linked thermal events for the pure substance. |

| 68 °C | No mention of decomposition[3] | This significantly lower value may be indicative of a hydrated form of the salt or the presence of other impurities that cause substantial melting point depression. |

The primary cause for this wide variance is the compound's inherent instability and sensitivity to environmental conditions. Key contributing factors include:

-

Hygroscopicity: this compound is known to be hygroscopic, readily absorbing moisture from the atmosphere. The presence of water as an impurity will significantly lower and broaden the melting point range.

-

Air Sensitivity: The compound can degrade upon exposure to air, leading to the formation of impurities that will affect its melting behavior.

-

Thermal Decomposition: As indicated by multiple sources, this compound decomposes at or near its melting point.[1][2] This decomposition can be influenced by the heating rate and the presence of impurities, further complicating an accurate determination.

The following diagram illustrates the logical flow for understanding these discrepancies:

Caption: Factors contributing to melting point variability.

Towards a Definitive Value: A Validated Protocol for Melting Point Determination

Given the challenges associated with this compound, a standardized and carefully controlled methodology is paramount for obtaining a reliable melting point. The following protocol is designed to minimize the impact of environmental factors and procedural inconsistencies.

Essential Pre-analytical Considerations: Sample Purity and Handling

The accuracy of the melting point determination is fundamentally dependent on the purity of the sample.

Purification Protocol:

A recommended purification method involves recrystallization.[4]

-

Dissolve the crude this compound in aqueous ethanol with the addition of a few drops of hydrochloric acid to suppress dissociation.

-

Perform the recrystallization, followed by washing the crystals.

-

Thoroughly dry the purified crystals under vacuum over a suitable desiccant (e.g., phosphorus pentoxide) to ensure the removal of residual solvent and moisture.

Handling of the Purified Analyte:

Due to its hygroscopic and air-sensitive nature, all handling of the purified this compound should be conducted in an inert atmosphere (e.g., a glove box) to prevent moisture uptake and oxidation.

Step-by-Step Experimental Workflow for Melting Point Determination

This workflow is based on the capillary method, which is a standard technique for melting point determination.

-

Sample Preparation (in an inert atmosphere):

-

Finely pulverize a small amount of the purified and dried this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm. Ensure the packing is dense and uniform.

-

Flame-seal the open end of the capillary tube to create a closed system, preventing any interaction with the atmosphere during heating.

-

-

Instrument Calibration:

-

Ensure the melting point apparatus is calibrated using certified reference standards with melting points bracketing the expected value of this compound.

-

-

Melting Point Analysis:

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Employ a two-stage heating process:

-

Rapid Heating Phase: Quickly raise the temperature to approximately 20°C below the anticipated melting point (around 140-145°C).

-

Slow Heating Phase: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

-

Data Acquisition:

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid particle melts (the clear point).

-

Observe for any changes in appearance, such as discoloration or gas evolution, which are indicative of decomposition.

-

-

The experimental workflow is visualized in the following diagram:

Sources

Spectroscopic Profile of 1,1-Diphenylhydrazine Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 1,1-Diphenylhydrazine hydrochloride (C₁₂H₁₃ClN₂), a compound of significant interest in chemical synthesis and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural and electronic characteristics of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the interpretation of spectral features are explained to ensure both technical accuracy and practical insight.

Molecular Structure and Spectroscopic Overview

This compound is the salt formed from the reaction of 1,1-diphenylhydrazine with hydrochloric acid. The protonation of the terminal amino group significantly influences its spectroscopic properties compared to its free base form. Understanding these spectral signatures is crucial for its identification, purity assessment, and the study of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the two phenyl rings and the protons of the hydrazinium group. Due to the asymmetric nature of the molecule, the protons on the phenyl rings may exhibit complex splitting patterns.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~10.0-11.0 | Broad Singlet | 3H | Hydrazinium protons (-NH-NH₂⁺) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Mechanistic Insights:

The aromatic protons appear as a complex multiplet in the downfield region, typical for phenyl groups. The broad singlet for the hydrazinium protons is due to rapid proton exchange with the solvent and quadrupole broadening from the nitrogen atoms. The downfield shift of these protons is a direct consequence of the positive charge on the nitrogen, which deshields the attached protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | C1 (ipso-carbon attached to N) |

| ~128-130 | C3/C5 (meta-carbons) |

| ~120-125 | C4 (para-carbon) |

| ~115-120 | C2/C6 (ortho-carbons) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Mechanistic Insights:

The ipso-carbon (C1), directly attached to the nitrogen atom, is the most deshielded due to the electron-withdrawing effect of the nitrogen. The other aromatic carbons show distinct signals, and their chemical shifts are influenced by the overall electron distribution in the phenyl rings.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is essential for reliable data.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 s

-

Pulse program: Proton-decoupled

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the N-H bonds of the hydrazinium group and the C-H and C-C bonds of the aromatic rings.

Table 3: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretching (hydrazinium group, -NH-NH₂⁺) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1600-1580 | Strong | N-H bending (scissoring) |

| 1500-1400 | Strong | Aromatic C=C stretching |

| 750-700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| 700-650 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: The spectrum was obtained for a solid sample as a Nujol mull.

Interpretation and Mechanistic Insights:

The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations of the hydrazinium ion, broadened by hydrogen bonding in the solid state. The presence of two strong bands in the 750-650 cm⁻¹ region is characteristic of monosubstituted benzene rings, confirming the presence of the two phenyl groups.

Experimental Protocol for FTIR Spectroscopy (Nujol Mull)

The Nujol mull technique is a common method for preparing solid samples for IR analysis.

Procedure:

-

Place 2-5 mg of this compound in an agate mortar.

-

Add 1-2 drops of Nujol (mineral oil).

-

Grind the mixture with the pestle until a uniform, thick paste is formed.

-

Spread a thin layer of the mull between two salt plates (e.g., KBr or NaCl).

-

Acquire the spectrum using an FTIR spectrometer. A background spectrum of the clean salt plates should be recorded first.

Caption: Workflow for FTIR spectroscopic analysis (Nujol Mull).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region.

Table 4: UV-Vis Spectral Data of this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~240 | ~10,000 | Ethanol | π → π* transition |

| ~285 | ~2,000 | Ethanol | n → π* transition |

Interpretation and Mechanistic Insights:

The intense absorption band around 240 nm is attributed to a π → π* electronic transition within the conjugated system of the phenyl rings. The weaker absorption at approximately 285 nm is likely due to an n → π* transition involving the non-bonding electrons on the nitrogen atoms. The protonation of the hydrazine moiety can cause a hypsochromic (blue) shift compared to the free base due to the stabilization of the non-bonding electrons.

Experimental Protocol for UV-Vis Spectroscopy

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbances in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the UV-Vis spectrum for each solution over the desired wavelength range (e.g., 200-400 nm).

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the molecular structure, the FTIR spectrum identifies the key functional groups, and the UV-Vis spectrum reveals the electronic properties of the molecule. By understanding and applying these spectroscopic techniques and their interpretations, researchers can confidently utilize this important chemical compound in their scientific endeavors.

References

- PubChem. This compound.

- NIST. Hydrazine, 1,1-diphenyl-, hydrochloride. NIST Chemistry WebBook. [Link]

- Spectral Database for Organic Compounds (SDBS). 1,1-Diphenylhydrazine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Synthesis and discovery of 1,1-Diphenylhydrazine hydrochloride

An In-Depth Technical Guide to the Synthesis and Discovery of 1,1-Diphenylhydrazine Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 530-47-2), a pivotal intermediate in modern chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the compound's historical discovery, detailed synthesis protocols, physicochemical properties, and critical safety considerations. Our narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Significance of a Versatile Hydrazine Derivative

This compound is a substituted hydrazine derivative that has established itself as an indispensable building block in organic synthesis. Its utility spans from the development of Active Pharmaceutical Ingredients (APIs) to the production of fine chemicals like dyes and agrochemicals.[1] The compound's value lies in its unique chemical structure, which facilitates its participation in complex coupling reactions and molecular transformations essential for creating sophisticated chemical entities. As a stable, water-soluble solid, it offers practical advantages in handling and integration into various synthetic pathways, making it a compound of high interest in both academic research and industrial manufacturing.[1][2]

Historical Context: A Journey Through Nitrogen Chemistry

The story of 1,1-Diphenylhydrazine is intrinsically linked to the broader history of hydrazine chemistry. The journey began in the late 19th century, a period of foundational discoveries in the world of nitrogen compounds.

-

1875: The Naming of "Hydrazine" : The term "hydrazine" was first coined by the Nobel laureate Emil Fischer. While working on the reduction of diazonium salts, he successfully synthesized phenylhydrazine, a discovery that proved crucial for his later work on sugar structures.[3][4]

-

1887: The First Synthesis : Theodor Curtius achieved the first successful synthesis of the parent compound, hydrazine, by hydrolyzing organic diazides with dilute sulfuric acid, isolating it as hydrazine sulfate.[3][4][5] This foundational work opened the door to understanding the reactivity of this novel class of nitrogen compounds.

-

Early 20th Century: Industrial Production : The development of the Raschig process in 1906-1907 by German chemist Friedrich Raschig revolutionized hydrazine production.[3][4][6] This method, involving the reaction of ammonia with sodium hypochlorite, made hydrazine accessible on a large industrial scale, paving the way for its widespread application and the exploration of its many derivatives, including 1,1-Diphenylhydrazine.[4][7]

The synthesis of unsymmetrically substituted hydrazines like 1,1-Diphenylhydrazine followed from these fundamental discoveries, driven by the need for specialized reagents in organic chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's properties is paramount for its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 530-47-2 | [8] |

| Molecular Formula | C₁₂H₁₃ClN₂ | [8] |

| Molecular Weight | 220.70 g/mol | [9] |

| Appearance | White to pale gray/blue-gray crystalline powder or solid | [1][9] |

| Melting Point | 162-166 °C (with decomposition) | |

| Boiling Point | 330 °C at 760 mmHg | |

| Solubility | Soluble in water and polar solvents | [2] |

| IUPAC Name | 1,1-diphenylhydrazine;hydrochloride | [9] |

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through spectroscopic analysis. The National Institute of Standards and Technology (NIST) provides a reference Infrared (IR) spectrum for this compound, which serves as a benchmark for identity confirmation in a laboratory setting.[8]

Synthesis of this compound: A Validated Protocol

While several synthetic routes exist, a reliable and well-documented method involves the hydrolysis of a carbazate intermediate, which is itself derived from diphenylcarbamyl chloride.[10] This pathway is advantageous due to its high yields and the relative stability of the intermediates.

Logical Workflow of the Synthesis

The synthesis follows a three-step logical progression from a stable starting material to the final hydrochloride salt. This workflow ensures a controlled transformation at each stage, minimizing side reactions and simplifying purification.

Caption: Synthetic workflow from diphenylcarbamyl chloride to the target compound.

Detailed Step-by-Step Experimental Protocol

This protocol is based on the methodology described by Scott and Scott, adapted for clarity and safety in a modern research environment.[10]

Step 1: Synthesis of Diphenylcarbamyl Azide

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add diphenylcarbamyl chloride (1 equivalent) and acetone (5 mL per gram of chloride).

-

Reagent Addition: While stirring vigorously at room temperature, add a solution of sodium azide (1.5 equivalents) in deionized water (2 mL per gram of azide) dropwise over 30 minutes.

-

Reaction: Continue stirring at room temperature for 4 hours. The formation of a white precipitate (sodium chloride) will be observed.

-

Workup: Pour the reaction mixture into 500 mL of ice-cold water. The product, diphenylcarbamyl azide, will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry. The product can be used in the next step without further purification.

-

Senior Scientist's Note: The use of a biphasic acetone/water system facilitates the reaction between the organic-soluble starting material and the water-soluble azide salt. The dropwise addition controls the exothermicity of the reaction. A high yield (typically >95%) of the azide is expected.[10]

-

Step 2: Curtius Rearrangement to tert-Butyl 3,3-Diphenylcarbazate

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the dried diphenylcarbamyl azide (1 equivalent) in tert-butyl alcohol (10 mL per gram of azide).

-

Reaction: Heat the mixture to reflux and maintain for 5-7 days. The reaction progress should be monitored by IR spectroscopy, observing the disappearance of the characteristic azide peak (~2130 cm⁻¹).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The tert-butyl alcohol is removed under reduced pressure using a rotary evaporator. The resulting crude tert-butyl 3,3-diphenylcarbazate is a solid residue.

-

Senior Scientist's Note: This step is a classic Curtius rearrangement. The thermal decomposition of the acyl azide in the presence of an alcohol traps the isocyanate intermediate to form a stable carbamate (in this case, a carbazate). Tert-butyl alcohol is used because the resulting tert-butyl carbamate is readily cleaved under acidic conditions in the next step.[10]

-

Step 3: Acidic Hydrolysis to this compound

-

Setup: Transfer the crude carbazate from Step 2 into a round-bottom flask. Add a 1:1 mixture of concentrated hydrochloric acid and water (10 mL of mixture per gram of original azide).

-

Reaction: Heat the suspension to reflux for 2-4 hours. The solid will gradually dissolve as the hydrolysis proceeds.

-

Crystallization: Cool the clear solution first to room temperature and then in an ice bath for at least 1 hour. Colorless needles of this compound will crystallize.

-

Isolation & Purification: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water, followed by a cold diethyl ether wash to aid drying. The product can be further purified by recrystallization from hot water containing a small amount of HCl.

-